tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate

Description

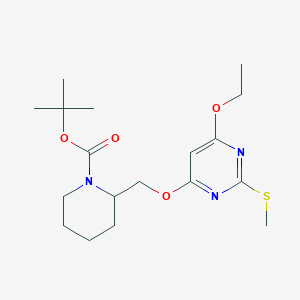

Chemical Structure:

The compound features a piperidine ring with a tert-butyl carbamate group at position 1, a methyleneoxy linker at position 2, and a 6-ethoxy-2-(methylthio)pyrimidin-4-yl substituent. Its molecular formula is C₁₈H₂₉N₃O₄S, with a molar mass of 383.51 g/mol and CAS number 1353947-06-4 . The ethoxy and methylthio groups on the pyrimidine ring contribute to its lipophilicity and electronic properties, making it relevant in medicinal chemistry for kinase inhibition or as a synthetic intermediate.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-6-23-14-11-15(20-16(19-14)26-5)24-12-13-9-7-8-10-21(13)17(22)25-18(2,3)4/h11,13H,6-10,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEIOQDILWMXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)SC)OCC2CCCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the piperidine intermediate.

Functional Group Addition: The ethoxy and methylthio groups are added through specific substitution reactions, often using reagents like ethyl iodide and methylthiol in the presence of a base.

Final Coupling: The final step involves coupling the intermediate with tert-butyl chloroformate to form the desired carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

Batch Reactors: For precise control over reaction conditions.

Continuous Flow Reactors: For large-scale production, ensuring consistent quality.

Purification Techniques: Such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. The incorporation of the ethoxy and methylthio groups in tert-butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate enhances its bioactivity against various bacterial strains. Studies have shown that such compounds can inhibit the growth of pathogens, making them candidates for developing new antibiotics .

Anticancer Potential

Pyrimidine derivatives have been extensively studied for their anticancer effects. The specific structure of tert-butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate allows it to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that this compound may target specific cancer cell lines, demonstrating cytotoxic effects .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrimidine-based compounds, including tert-butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate). Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Evaluation of Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that tert-butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate significantly reduced cell viability in a dose-dependent manner. Further analysis revealed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with nucleic acids or enzymes, while the piperidine ring can modulate receptor activity. The ethoxy and methylthio groups contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Pyrimidine Substitution

a) tert-Butyl 4-((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)piperidine-1-carboxylate

- Key Difference : The pyrimidinyloxy group is directly attached to the piperidine’s 4-position (vs. 2-position in the target compound) .

- Impact : Positional isomerism alters steric accessibility and conformational flexibility. The 4-substituted analog may exhibit distinct binding modes in biological targets.

b) tert-Butyl 4-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

- Key Difference: Replacement of the ether oxygen with an amino group (-NH-) .

- Molecular weight: 382.52 g/mol .

c) tert-Butyl 2-(((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate

Core Scaffold Modifications

a) Triazole-Containing Analogs

- Example : tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)-methyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)-piperidine-1-carboxylate .

- Key Difference : A 1,2,3-triazole ring replaces the methyleneoxy linker.

- Impact : Triazoles enable click chemistry applications and modulate π-π stacking interactions. The tert-butyldimethylsilyl (TBS) group enhances hydrophobicity but complicates synthetic steps.

b) Chloropyrimidine Analogs

- Example : tert-Butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate .

- Key Difference : Chloro substituent replaces methylthio at pyrimidine’s 2-position.

- Impact : Increased electrophilicity at the pyrimidine ring, favoring nucleophilic substitution reactions. Molecular weight: 327.81 g/mol .

Substituent Effects on Physicochemical Properties

*Estimated logP values based on substituent contributions.

Biological Activity

tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, with the CAS number 1353947-06-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a pyrimidine moiety, and functional groups such as ethoxy and methylthio. Its molecular formula is , with a molecular weight of approximately 373.5 g/mol. The structural complexity allows for diverse interactions within biological systems.

The biological activity of tert-butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is primarily attributed to its ability to interact with specific molecular targets. The pyrimidine moiety can engage with nucleic acids or enzymes, while the piperidine ring modulates receptor activity. The ethoxy and methylthio groups enhance the compound’s reactivity and binding affinity, potentially influencing various biochemical pathways.

Antimicrobial Properties

Piperidine derivatives have been evaluated for their antimicrobial effects against various pathogens. Compounds structurally related to tert-butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate have shown significant inhibitory effects against bacteria and fungi in vitro, suggesting potential as broad-spectrum antimicrobial agents .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Research into similar piperidinothiosemicarbazone derivatives has revealed their ability to inhibit the proliferation of cancer cells at low concentrations (e.g., MIC values as low as 2 µg/mL). This highlights the importance of structural modifications in enhancing biological efficacy .

Case Studies

Q & A

Q. What are the established synthetic routes for tert-Butyl 2-(((6-ethoxy-2-(methylthio)pyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step organic reactions, including:

- Coupling Reactions : Reacting a piperidine derivative with a tert-butyl chloroformate group under anhydrous conditions with a base (e.g., triethylamine) to protect the amine .

- Pyrimidine Functionalization : Introducing the 6-ethoxy-2-(methylthio)pyrimidin-4-yl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Purification : Column chromatography or recrystallization from solvents like ethanol or acetonitrile to isolate the final product .

Critical conditions include maintaining anhydrous environments, precise temperature control (0–25°C), and stoichiometric ratios to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), ethoxy group (δ ~1.3–1.5 ppm for CH), and piperidine ring protons (δ ~3.0–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 397.18 (CHNOS) .

- X-ray Crystallography : SHELX software refines crystallographic data to resolve bond angles and confirm stereochemistry, particularly for the piperidine and pyrimidine moieties .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation; the compound may fall under Acute Toxicity Category 4 (oral/dermal/inhalation) .

- Storage : Stable at 2–8°C in airtight containers, away from strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assay conditions?

- Assay Optimization : Standardize parameters (e.g., pH, temperature, solvent polarity) to reduce variability. For example, dimethyl sulfoxide (DMSO) concentration in cell-based assays should be ≤0.1% to avoid cytotoxicity .

- Control Experiments : Use structurally analogous compounds (e.g., tert-butyl pyrimidine derivatives lacking the methylthio group) to isolate the role of specific functional groups .

- Dose-Response Studies : Perform IC or EC assays in triplicate to validate reproducibility .

Q. What strategies are effective in optimizing synthetic yield while minimizing byproduct formation?

- Catalyst Screening : Test Pd(PPh) or CuI for coupling steps to enhance regioselectivity .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to improve solubility of intermediates .

- Reaction Monitoring : Employ TLC or in situ IR spectroscopy to track reaction progress and terminate at optimal conversion points .

Q. How does the methylthio group influence the compound’s reactivity and interaction with biological targets?

- Electrophilic Reactivity : The methylthio group enhances nucleophilic aromatic substitution (SAr) at the pyrimidine ring, facilitating modifications for SAR studies .

- Biological Interactions : Computational docking (e.g., AutoDock Vina) suggests the methylthio group forms hydrophobic interactions with enzyme active sites, potentially inhibiting kinases or proteases .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties and ADMET profiles?

- LogP Calculation : Use Molinspiration or SwissADME to estimate partition coefficients (predicted LogP ≈ 3.2), indicating moderate lipophilicity .

- ADMET Prediction : Tools like pkCSM predict moderate BBB permeability (BBB+ = 0.65) and CYP450 inhibition (e.g., CYP3A4), guiding toxicity assessments .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like tert-butyl 4-(((6-ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate?

| Feature | Target Compound | Analog (CAS 1353989-73-7) |

|---|---|---|

| Functional Groups | Methylthio, ethoxy | Ethoxy, amino |

| Molecular Weight | 397.18 Da | 322.40 Da |

| Biological Activity | Potential kinase inhibition (methylthio enhances binding) | Likely weaker activity due to absence of methylthio group |

| Synthetic Complexity | Higher (due to S-Me group introduction) | Lower (amine coupling simpler) |

| Data derived from structural analyses and bioactivity predictions . |

Methodological Recommendations

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .

- Crystallization : Use slow evaporation of hexane/ethyl acetate mixtures to obtain single crystals for X-ray studies .

- Toxicity Screening : Follow OECD Guidelines 423 (Acute Oral Toxicity) for preliminary hazard assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.